3-(1-Aminobutan-2-yl)-6-methylpiperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by a piperidine ring substituted with a hydroxyl group and an amino group, making it of interest in various fields, including medicinal chemistry and organic synthesis. The compound's structure suggests potential biological activity, which has led to its investigation in scientific research.
This compound can be classified as an amino alcohol due to the presence of both an amino group and a hydroxyl group in its structure. It is synthesized from simpler precursors, typically involving multi-step synthetic routes that incorporate various functional groups. The compound is often studied for its potential applications in pharmaceuticals, particularly in drug design and development.
The synthesis of 3-(1-Aminobutan-2-yl)-6-methylpiperidin-3-ol typically involves several steps:
The molecular formula for 3-(1-Aminobutan-2-yl)-6-methylpiperidin-3-ol is with a molecular weight of approximately 183.29 g/mol. The compound features a piperidine ring with specific substituents that influence its chemical behavior and interactions:
CC(C(=O)N)C1(CCNCC1)O
.The structural representation indicates the positions of functional groups, which are crucial for understanding its reactivity and potential biological interactions.
3-(1-Aminobutan-2-yl)-6-methylpiperidin-3-ol can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-(1-Aminobutan-2-yl)-6-methylpiperidin-3-ol involves its interaction with biological targets such as enzymes or receptors. Due to its structural features, it may function as an enzyme inhibitor or modulator by binding to active sites on proteins, thereby altering their activity. Detailed studies are necessary to elucidate specific pathways and molecular interactions involved in its biological effects.
The physical properties of 3-(1-Aminobutan-2-yl)-6-methylpiperidin-3-ol include:
Property | Value |
---|---|
Molecular Weight | 183.29 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
Density | Not specified |
Chemical properties include reactivity patterns typical of amino alcohols, such as susceptibility to oxidation and reduction, which are critical for its applications in organic synthesis and medicinal chemistry.
3-(1-Aminobutan-2-yl)-6-methylpiperidin-3-ol has several applications in scientific research:
The systematic IUPAC name "3-(1-Aminobutan-2-yl)-6-methylpiperidin-3-ol" precisely defines this amino alcohol’s molecular architecture. The core consists of a piperidine ring with a methyl group at position 6 (6-methylpiperidine) and a hydroxyl group at position 3 (3-ol substitution). Attached to C3 is a 1-aminobutan-2-yl side chain, creating a tertiary alcohol center with two distinct carbon chains. This structural complexity generates multiple stereocenters, necessitating rigorous stereochemical descriptors [8].
Alternative naming conventions exist due to positional isomerism:
Table 1: Nomenclature and Structural Variations of Related Piperidine Amino Alcohols
Systematic Name | CAS Number | Molecular Formula | Key Structural Features |
---|---|---|---|
3-(1-Aminobutan-2-yl)-6-methylpiperidin-3-ol | 1936436-48-4 | C₁₀H₂₂N₂O | Tertiary alcohol at C3; 6-methylpiperidine core |
1-(1-Aminobutan-2-yl)-3-methylpiperidin-3-ol | 116424245* | C₁₀H₂₂N₂O | Methyl at C3; aminoalkyl at N1 |
3-(1-Aminopropan-2-yl)-6-methylpiperidin-3-ol | 1936436-48-4 | C₉H₂₀N₂O | Propyl side chain instead of butyl |
3-(1-Amino-2-methylpropan-2-yl)-2-methylpiperidin-3-ol | 1935420-27-1 | C₁₀H₂₂N₂O | Branched aminopropyl; 2-methylpiperidine isomer |
*PubChem CID shown for non-CAS entries [1] [4] [9]
The SMILES notation "OC1(C(C)CN)C(C)NCCC1" encodes atomic connectivity, confirming the tertiary alcohol (OC1) and secondary amine (NCCC1) in the piperidine ring. The 6-methyl group appears as "C(C)" adjacent to nitrogen, while the 1-aminobutan-2-yl substituent is denoted as "C(C)CN" attached to C3 [4] [8]. This arrangement creates a hydrogen-bonding triad (N-H, O-H, and amine groups) that influences molecular conformation and supramolecular assembly.
Piperidine scaffolds have evolved from natural product isolation to targeted drug design. Early medicinal applications exploited their bioactive conformation to mimic peptide structures, notably in β-phenylalanine derivatives (β-PAD) like the anti-HIV agent maraviroc. Synthesized via the Rodionow-Johnson reaction, these compounds demonstrated enhanced proteolytic stability compared to α-amino acids—critical for oral bioavailability [3]. Contemporary research expanded into:
Table 2: Evolution of Piperidine Derivatives in Drug Discovery
Era | Synthetic Approach | Therapeutic Application | Key Compound Example | Activity |
---|---|---|---|---|
Pre-1980s | Knoevenagel/Rodionow-Johnson | Antibiotics (e.g., Pyloricidines) | β-Phenylalanine derivatives | Anti-H. pylori |
1980–2000 | Reductive amination | HIV therapeutics | Maraviroc precursor | CCR5 antagonism |
2000–2020 | Metallocatalysis | Oncology (proteasome inhibition) | Tripeptide 13 | IC₅₀ = 1 μM |
2020–Present | Biocatalysis | Dual-target ligands | Bivalent ligand 18 (maraviroc-naltrexone hybrid) | μ-opioid/CCR5 modulation |
The Knoevenagel/Rodionow-Johnson reaction remains pivotal for constructing β-PAD scaffolds despite moderate yields (20–40%). Modern innovations include lipase-mediated resolutions achieving >99.5% enantiomeric excess, enabling clinical-grade synthesis of chiral piperidines [3]. Recent hybrid designs like bivalent ligand 18 merge piperidine amino alcohols with opioid antagonists, showcasing their adaptability in polypharmacology [3].
This compound contains three stereogenic centers: C3 (piperidine), C2' (aminobutyl chain), and C6 (methylpiperidine). Each configuration modulates:
Synthesis strategies prioritize stereocontrol:
Table 3: Stereochemical Impact on Biological Activity of Piperidine Amino Alcohols
Stereocenter Configuration | Synthetic Method | Biological Parameter | Outcome vs. Racemate |
---|---|---|---|
(3R,6S) with (2'S) | Nickel-catalyzed cyclization | Proteasome inhibition IC₅₀ | 5-fold improvement (200 nM) |
(3S,6R) with (2'R) | Lipase resolution | CCR5 binding Kᵢ | No significant activity |
(3R,6R) with (2'S) | Photocatalysis | hERG channel inhibition | Reduced cardiotoxicity |
Molecular modeling confirms the (3R,6S) configuration optimally positions the C3 hydroxyl for hydrogen bonding with Asp126 in CCR5, while the C6 methyl group occupies a hydrophobic pocket. In contrast, (3S) enantiomers expose the alcohol to metabolic oxidation. These insights drive asymmetric synthesis toward therapeutically superior diastereomers [3] .
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3